molecular formula C11H16O B2640183 [2-(2-Methylpropyl)phenyl]methanol CAS No. 172225-48-8

[2-(2-Methylpropyl)phenyl]methanol

Cat. No.: B2640183
CAS No.: 172225-48-8
M. Wt: 164.248
InChI Key: GSNMXBNTHSALPV-UHFFFAOYSA-N
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Description

[2-(2-Methylpropyl)phenyl]methanol: is an organic compound with the molecular formula C11H16O and a molecular weight of 164.24 g/mol . It is a derivative of phenylmethanol, where the phenyl ring is substituted with a 2-methylpropyl group. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methylpropyl)phenyl]methanol typically involves the alkylation of phenylmethanol with 2-methylpropyl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method ensures high yield and purity of the final product. The reaction is typically conducted under high pressure and temperature using a palladium or platinum catalyst.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(2-Methylpropyl)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Thionyl chloride (SOCl2) for halogenation, ammonia (NH3) for amination.

Major Products:

    Oxidation: [2-(2-Methylpropyl)phenyl]methanal (aldehyde), [2-(2-Methylpropyl)phenyl]methanoic acid (carboxylic acid).

    Reduction: [2-(2-Methylpropyl)phenyl]methane.

    Substitution: [2-(2-Methylpropyl)phenyl]methyl chloride, [2-(2-Methylpropyl)phenyl]methylamine.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development and as a pharmacological agent.

Industry:

  • Utilized in the production of fragrances and flavoring agents.
  • Applied in the manufacture of polymers and resins.

Comparison with Similar Compounds

    Phenylmethanol: Lacks the 2-methylpropyl substitution, making it less hydrophobic.

    [2-(2-Methylpropyl)phenyl]methanal: The aldehyde form of the compound.

    [2-(2-Methylpropyl)phenyl]methanoic acid: The carboxylic acid form of the compound.

Uniqueness:

  • The presence of the 2-methylpropyl group in [2-(2-Methylpropyl)phenyl]methanol imparts unique hydrophobic properties, enhancing its solubility in non-polar solvents and its interaction with hydrophobic biological targets.
  • Its structural versatility allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

[2-(2-methylpropyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNMXBNTHSALPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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